N,N'-Dicyclohexyl-p-phenylenediamine
CAS No.: 4175-38-6
Cat. No.: VC1626579
Molecular Formula: C18H28N2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4175-38-6 |
|---|---|
| Molecular Formula | C18H28N2 |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 1-N,4-N-dicyclohexylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C18H28N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h11-16,19-20H,1-10H2 |
| Standard InChI Key | AIMXDOGPMWDCDF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2=CC=C(C=C2)NC3CCCCC3 |
| Canonical SMILES | C1CCC(CC1)NC2=CC=C(C=C2)NC3CCCCC3 |
Introduction
N,N'-Dicyclohexyl-p-phenylenediamine, with the CAS number 4175-38-6, is a chemical compound belonging to the class of substituted p-phenylenediamines. It is commonly used in various industrial applications, particularly in the production of rubber and other polymers due to its antioxidant properties. This compound is also known by several synonyms, including Uop 26, Brn 2811624, and 1,4-Benzenediamine, N,N'-dicyclohexyl-.
Synthesis and Applications
The synthesis of N,N'-Dicyclohexyl-p-phenylenediamine typically involves the reaction of p-phenylenediamine with cyclohexylamine derivatives. This compound is primarily used as an antioxidant in rubber formulations to enhance durability and resistance to degradation. Its applications extend to various industrial processes where stabilization of materials against oxidation is crucial.
Safety and Handling
Safety information for N,N'-Dicyclohexyl-p-phenylenediamine is not fully detailed in the available sources. Generally, handling of such chemicals requires adherence to standard safety protocols to minimize exposure risks. The compound's flash point is reported as 270.3°C, indicating a moderate risk of fire under certain conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume